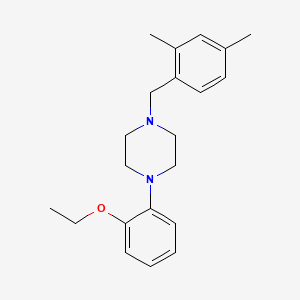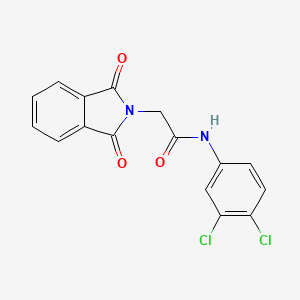
1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione, also known as BDA-410, is a synthetic compound that has been developed for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, as well as a mechanism of action that makes it useful for studying certain biological processes. In
Wirkmechanismus
1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione is thought to exert its effects through the inhibition of various enzymes and signaling pathways. Inhibition of PKC activity, as mentioned above, may contribute to the compound's effects on synaptic plasticity and memory formation. Inhibition of Rho kinase activity may contribute to the compound's effects on smooth muscle contraction.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione has been shown to have a range of biochemical and physiological effects. In addition to its effects on PKC and Rho kinase activity, 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione has been shown to inhibit the activity of other enzymes, including c-Jun N-terminal kinase and cyclin-dependent kinase 2. These effects may contribute to the compound's anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways. This selectivity allows researchers to study the effects of these enzymes and pathways in a more targeted manner. However, one limitation of using 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione is that it may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione. One area of interest is the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Further studies will be needed to determine the safety and efficacy of 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione in humans.
Another area of interest is the compound's potential as an anti-cancer agent. Additional studies will be needed to determine the optimal dosing and administration of 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione for cancer treatment, as well as its potential for use in combination with other anti-cancer drugs.
Finally, further studies will be needed to fully elucidate the mechanism of action of 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione, as well as its effects on other enzymes and signaling pathways. This information will be important for understanding the compound's full range of effects and potential applications in scientific research.
Synthesemethoden
1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione is synthesized through a multi-step process that involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with N,N-dimethylformamide to form the corresponding amide, which is then reacted with 3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione to form the final product, 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione has potential applications in a range of scientific research areas, including neuroscience, cancer research, and cardiovascular research. In neuroscience, 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in the regulation of synaptic plasticity and memory formation. This inhibition of PKC activity may provide a new avenue for the treatment of neurological disorders such as Alzheimer's disease.
In cancer research, 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and melanoma. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in these cells.
In cardiovascular research, 1-(4-bromophenyl)-3-chloro-4-(dimethylamino)-1H-pyrrole-2,5-dione has been shown to inhibit the activity of a protein called Rho kinase, which plays a role in the regulation of smooth muscle contraction. This inhibition may provide a new avenue for the treatment of cardiovascular diseases such as hypertension.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-7(13)4-6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPKOKJJSXIFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)
![N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5886702.png)
![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)




![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)
